Aziridine-1-carbothioamide

Description

BenchChem offers high-quality Aziridine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

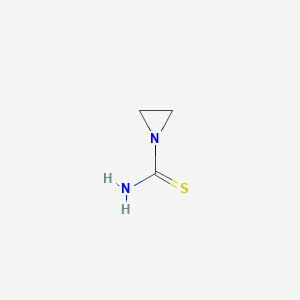

Structure

3D Structure

Properties

CAS No. |

62724-29-2 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

aziridine-1-carbothioamide |

InChI |

InChI=1S/C3H6N2S/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6) |

InChI Key |

UDIUIXIBBPOQKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=S)N |

Origin of Product |

United States |

Contextualization of Aziridine Chemistry: Ring Strain and Reactivity in Organic Synthesis

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. wikipedia.org Their structure forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This deviation results in substantial angle and torsional strain, collectively known as ring strain. wikipedia.orgbenthamdirect.com The inherent strain energy makes aziridines highly susceptible to ring-opening reactions when treated with a variety of nucleophiles. wikipedia.orgbenthamdirect.comresearchgate.net This reactivity is a cornerstone of their utility in organic synthesis, providing a pathway to a diverse array of more complex, nitrogen-containing molecules such as amino alcohols, diamines, and other heterocycles. benthamdirect.comresearchgate.netrsc.org

The reactivity of the aziridine (B145994) ring is profoundly influenced by the substituent attached to the nitrogen atom. bioorg.org When the nitrogen is attached to an electron-withdrawing group, such as a carbothioamide, the ring is "activated." This activation enhances the electrophilicity of the ring carbons, making the aziridine even more reactive towards nucleophilic attack. bioorg.org This principle allows chemists to tune the reactivity of aziridines for specific synthetic applications. nih.gov

Significance of the Carbothioamide Functionality in Modern Chemistry

The carbothioamide group, also known as a thiourea (B124793) moiety when substituted on both nitrogen atoms, is a functional group of considerable importance in modern chemistry. Structurally, it is an analog of a carboxamide where the oxygen atom is replaced by a sulfur atom. jocpr.com This substitution imparts unique electronic and physical properties. The thiocarbonyl (C=S) bond is weaker and more polarizable than its carbonyl (C=O) counterpart, and the sulfur atom can act as a soft nucleophile or a ligand for metal coordination. ontosight.ai

Carbothioamide derivatives are known to participate in a wide range of chemical reactions and are integral components in the synthesis of various heterocyclic systems. nih.govacs.org The presence of both hydrogen bond donors (N-H) and acceptors (C=S) allows these molecules to form predictable intermolecular interactions, a key feature in supramolecular chemistry and crystal engineering. tandfonline.com This functionality is a common motif in numerous biologically active compounds and is often incorporated into molecules during drug design to modulate properties like solubility, binding affinity, and metabolic stability. nih.govacs.org

Overview of Academic Research on Aziridine 1 Carbothioamide and Its Derivatives

Direct Formation of the Aziridine-1-carbothioamide Moiety

The most direct route to aziridine-1-carbothioamide derivatives involves the reaction of a pre-formed aziridine with a reagent that introduces the carbothioamide group. This approach is often favored due to the ready availability of various substituted aziridines.

Reaction of Aziridines with Isothiocyanates for Thiourea Derivatives

A prominent and widely utilized method for the synthesis of aziridine-1-carbothioamide derivatives is the reaction of N-unsubstituted or N-monosubstituted aziridines with isothiocyanates. nih.govmdpi.comresearchgate.netdoaj.orgresearchgate.net This reaction directly furnishes the corresponding N-substituted aziridine-1-carbothioamides, which are a class of thiourea derivatives. The reaction is typically carried out in a suitable solvent, such as dichloromethane, and proceeds under mild conditions, often at room temperature. mdpi.comresearchgate.net

In a representative study, a series of aziridines bearing different substituents were reacted with various isothiocyanates, leading to the desired thiourea derivatives in high yields. mdpi.com The reaction times can vary from 30 minutes to 16 hours, depending on the specific reactants. mdpi.comresearchgate.net This methodology has been successfully applied to synthesize a range of aziridine-1-carbothioamide analogs for biological evaluation. nih.govmdpi.comresearchgate.net

Table 1: Examples of Aziridine-1-carbothioamide Derivatives Synthesized from Aziridines and Isothiocyanates. researchgate.net

| Aziridine Reactant | Isothiocyanate Reactant | Product | Yield (%) |

| (S)-2-Isopropylaziridine | Butyl isothiocyanate | (2S)-N-Butyl-2-isopropyl-aziridine-1-carbothioamide | 92 |

| 2,2-Dimethylaziridine | Cyclohexyl isothiocyanate | N-Cyclohexyl-2,2-dimethyl-aziridine-1-carbothioamide | 96 |

Strategies for Introducing the Carbothioamide Group onto the Aziridine Nitrogen

Beyond the use of isothiocyanates, other strategies can be employed to introduce the carbothioamide group onto the aziridine nitrogen. One such approach involves the reaction of an aziridine with a source of thiocarbonyl, such as thiophosgene (B130339) or a related reagent, followed by amination. However, the direct reaction with isothiocyanates is generally more common and straightforward.

Another potential, though less direct, strategy could involve the conversion of an aziridine-1-carboxamide to its corresponding carbothioamide. This can be achieved using various thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide. This approach would be contingent on the stability of the aziridine ring under the reaction conditions required for thionation.

Furthermore, the synthesis of specific derivatives, such as N-nitroso-1-aziridinecarbothioamide, involves the reaction of aziridine with nitrosonium salts in the presence of a carbothioamide source. ontosight.ai This highlights that specialized functionalities on the carbothioamide group may require tailored synthetic approaches.

Aziridine Ring Construction Strategies Applicable to Carbothioamide Derivatives

In cases where the desired substitution pattern is more readily assembled prior to the formation of the three-membered ring, methods for constructing the aziridine ring on a precursor already containing a carbothioamide or a protected equivalent are employed.

Wenker Synthesis and Modified Procedures from Aminoalcohols

The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols. wikipedia.orgorganic-chemistry.orgyoutube.com The process typically involves the reaction of the amino alcohol with sulfuric acid to form a sulfate (B86663) ester, which then undergoes intramolecular cyclization upon treatment with a base to yield the aziridine. wikipedia.org

Modified Wenker procedures have been developed to improve yields and accommodate a wider range of substrates, including those that may be sensitive to the harsh conditions of the original protocol. organic-chemistry.orgnih.gov These modifications often involve the use of alternative sulfating agents, such as chlorosulfonic acid, and milder bases for the cyclization step. researchgate.netorganic-chemistry.orgnih.gov For instance, amino alcohols can be converted to their sulfonic esters under mild conditions, which are then cyclized to the corresponding aziridines using a strong base at elevated temperatures. nih.gov This approach has been utilized to prepare chiral aziridines from chiral amino alcohols, which can then be further functionalized. nih.gov

Table 2: Key Steps in the Wenker Synthesis. wikipedia.orgorganic-chemistry.org

| Step | Description | Reagents |

| 1 | Formation of Sulfate Ester | β-Amino alcohol, Sulfuric acid |

| 2 | Intramolecular Cyclization | Base (e.g., NaOH) |

Nitrene Addition Reactions to Olefins

The addition of nitrenes to olefins is a powerful and direct method for the synthesis of aziridines. nih.govresearchgate.netwikipedia.org This [2+1] cycloaddition reaction involves a reactive nitrene intermediate, which can be generated from various precursors. nih.gov Transition metals are often used to catalyze these reactions, stabilizing the nitrene intermediate and influencing the efficiency and stereoselectivity of the aziridination. nih.govnih.gov

Recent advancements have focused on developing metal-free aziridination methods to enhance the sustainability and cost-effectiveness of the process. nih.gov For example, the use of readily synthesized azoxy-triazenes that generate free nitrenes under visible-light irradiation has been reported as a stereospecific and chemoselective method for the aziridination of alkenes. nih.govacs.org This approach avoids the need for external oxidants and precious metal catalysts. nih.gov

The choice of the nitrene precursor is critical and can influence the nature of the substituent on the aziridine nitrogen. For the synthesis of aziridines that can be converted to carbothioamide derivatives, precursors that allow for subsequent deprotection and functionalization are necessary. For instance, the use of phthalimido-protected nitrenes allows for the formation of N-aminoaziridines after deprotection, which can then be reacted to form the desired carbothioamide. nih.gov

Cyclization and Ring-Closing Approaches from Epoxides and Oximes

Aziridines can also be synthesized through ring-closing reactions starting from epoxides or oximes. wikipedia.org The reaction of epoxides with amines can lead to the formation of β-amino alcohols, which can then be cyclized to aziridines, often via a process similar to the Wenker synthesis. organic-chemistry.orgwikipedia.org

The synthesis of aziridines from oximes is another established method. clockss.org For example, the reaction of certain oximes with Grignard reagents can afford aziridines, a reaction known as the Hoch-Campbell ethylenimine synthesis. wikipedia.org This method provides an alternative route to the aziridine core, which can then be functionalized to introduce the carbothioamide group.

Furthermore, intramolecular cyclization strategies starting from precursors containing both the elements of the aziridine ring and the carbothioamide or a protected form can be envisioned. These ring-closing reactions often rely on the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution.

Catalytic Olefin Aziridination via N-Atom Transfer

The direct aziridination of olefins through a nitrogen atom transfer is a powerful and atom-economical method for constructing the aziridine ring. This approach often involves the use of a catalyst to facilitate the transfer of a nitrene or nitrene equivalent to an alkene.

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a rhodium(II)-catalyzed method allows for the direct preparation of unactivated aziridines from olefins using O-(sulfonyl)hydroxylamines as the aminating agents, a process that exhibits high stereospecificity. organic-chemistry.org Another notable development is a copper-catalyzed nitrogen transfer mediated by the oxygen atom donor PhI=O, which simplifies the procedure for aziridination and enhances its efficiency. organic-chemistry.org

Furthermore, metal-free approaches are gaining traction. A combination of I2 and an N-tosyliminophenyliodinane (PhI=NTs) can promote the catalytic aziridination of styrene (B11656) derivatives. organic-chemistry.org Visible light-induced methods using azoxy-triazenes as nitrogen atom sources offer a sustainable and practical route to phthalimido-protected aziridines, eliminating the need for external oxidants and transition metals. organic-chemistry.orgnih.govchemrxiv.org This photolytic approach is versatile, accommodating both activated and unactivated alkenes with high selectivity and avoiding common side reactions like C-H insertion. organic-chemistry.orgnih.gov

Organocatalytic methods are also emerging as a viable alternative. Electron-deficient ketones have been shown to catalyze the transfer of nitrogen from hydroxylamine-O-sulfonic acid to unactivated olefins, proceeding through a transient oxaziridine (B8769555) intermediate. researchgate.net This strategy expands the scope of organocatalytic aziridination to include previously challenging isolated double bonds. researchgate.net

A summary of representative catalytic olefin aziridination methods is presented below:

| Catalyst/Promoter | Nitrogen Source | Olefin Scope | Key Features |

| Rhodium(II) complexes | O-(sulfonyl)hydroxylamines | Unactivated olefins | High stereospecificity |

| Copper complexes/PhI=O | Not specified | General olefins | Simplified procedure, high efficiency |

| I2/PhI=NTs | N-tosyliminophenyliodinane | Styrene derivatives | Metal-free |

| Visible Light | Azoxy-triazenes | Activated and unactivated olefins | Metal- and oxidant-free, high selectivity |

| Electron-deficient ketones | Hydroxylamine-O-sulfonic acid | Unactivated olefins | Organocatalytic |

Gabriel-Cromwell Strategy for Aziridine Scaffolds

The Gabriel-Cromwell reaction is a classic and reliable method for the synthesis of aziridines. metu.edu.trjchemlett.com This strategy typically involves the reaction of a β-haloamine or its equivalent with a base to induce intramolecular cyclization. A modified version of this approach starts with the bromination of aryl vinyl ketones, followed by reaction with a chiral aminoalcohol to yield chiral aziridines. metu.edu.tr

This methodology has been successfully applied to the synthesis of N-sugar substituted chiral aziridines, yielding pure diastereomers in high yields. nih.gov The Gabriel-Cromwell reaction has also been utilized in the synthesis of aziridine-fused piperazine (B1678402) precursors, which are valuable intermediates for highly functionalized piperazine derivatives. metu.edu.trmetu.edu.tr In this multi-step synthesis, the hydroxyl group of a chiral aziridine precursor is tosylated and then displaced with azide (B81097). Subsequent reduction of the azide leads to an intramolecular cyclization, forming the desired piperazine imine structure. metu.edu.trmetu.edu.tr

A study on the synthesis of aziridine derivatives of urea (B33335) and thiourea employed a modified Wenker synthesis, which shares principles with the Gabriel-Cromwell strategy. Chiral aminoalcohols were converted to their sulfonic esters, which then underwent base-induced cyclization at elevated temperatures to afford the corresponding NH-aziridines. mdpi.comnih.gov These non-protected aziridines are stable under basic conditions and can readily react with electrophiles like isocyanates and isothiocyanates to form aziridine-1-carboxamides and aziridine-1-carbothioamides, respectively. mdpi.comnih.gov

Enantioselective and Stereospecific Synthesis of Chiral Aziridine-1-carbothioamide Derivatives

The synthesis of optically pure chiral aziridines is of great importance due to their utility as synthetic intermediates in asymmetric synthesis. scielo.br Several strategies have been developed to achieve enantioselective and stereospecific synthesis of aziridine derivatives, which can then be converted to the target carbothioamides.

One effective method involves the asymmetric transfer hydrogenation of α-amino ketones. For example, the enantioselective reduction of (±) 2-N-tert-butoxycarbonyl amino acetophenone (B1666503) using a (1S,2R)-cis-amino indanol/Ru(II)/isopropanol system yields the corresponding chiral alcohol with high enantiomeric excess (99% ee). scielo.br This chiral β-aminoalcohol can then be cyclized in a one-pot reaction with tosyl chloride and a base to produce the N-protected chiral aziridine. scielo.brresearchgate.net

Another approach utilizes chiral imines derived from optically active starting materials. The diastereoselective addition of a sulfur ylide, such as dimethylsulfonium methylide, to a chiral imine can produce chiral aziridine derivatives. clockss.org While this method is often limited to activated imines, recent developments have shown its applicability to non-activated imines as well. clockss.org

The stereospecific conversion of olefins to aziridines is also a powerful tool for controlling stereochemistry. Rhodium-catalyzed reactions using O-(2,4-dinitrophenyl)hydroxylamine (DPH) have demonstrated the direct and stereospecific synthesis of N-H aziridines from a wide range of mono-, di-, tri-, and tetrasubstituted olefins. nih.gov The resulting N-H aziridines can then be reacted with isothiocyanates to furnish the desired chiral aziridine-1-carbothioamide derivatives.

The yields and enantiomeric excess for some of these enantioselective methods are highlighted in the table below:

| Method | Chiral Auxiliary/Catalyst | Substrate | Product | Yield | Enantiomeric/Diastereomeric Excess |

| Asymmetric Transfer Hydrogenation | (1S,2R)-cis-amino indanol/Ru(II) | (±) 2-N-tert-butoxycarbonyl amino acetophenone | S-(+)-alcohol precursor | 86% | 99% ee |

| Ylide Addition to Chiral Imine | (R)-O-methylphenylglycinol | Chiral imines | Chiral 2-substituted aziridines | up to 91.7% | High d.r. |

| Stereospecific Olefin Aziridination | Rhodium(II) catalyst | Various olefins | N-H aziridines | Good to excellent | Stereospecific |

Unique Reactivity Profile Due to Aziridine Ring Strain

The defining characteristic of aziridines is their substantial ring strain, estimated to be around 27 kcal/mol. clockss.orgacs.orgnih.gov This inherent strain is a result of the acute 60° bond angles within the three-membered ring, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This strain is the primary driving force for the characteristic reactivity of aziridines, which predominantly involves ring-opening reactions to relieve this instability. acs.orgwikipedia.orgrsc.org These reactions allow for the stereocontrolled synthesis of C(sp³)-rich amine scaffolds, which are valuable in medicinal chemistry. nih.gov

The substituent on the aziridine nitrogen atom plays a crucial role in modulating the ring's reactivity. bioorg.org Aziridines are broadly classified as "activated" or "non-activated". mdpi.comacs.org Non-activated aziridines, typically bearing alkyl or hydrogen substituents on the nitrogen, are relatively stable and less reactive towards nucleophiles. bioorg.orgacs.org In contrast, activated aziridines feature an electron-withdrawing group (EWG) on the nitrogen, such as a tosyl (Ts), acyl, or, in this case, a carbothioamide group. clockss.orgbioorg.org

The carbothioamide group in Aziridine-1-carbothioamide functions as an activating group. It enhances the electrophilicity of the ring carbons by withdrawing electron density from the nitrogen atom. This activation makes the nitrogen a better leaving group and facilitates nucleophilic attack on the ring carbons, making the aziridine more susceptible to ring-opening reactions compared to its non-activated counterparts. clockss.orgnih.gov The reactivity of these activated aziridines is central to their utility as versatile building blocks in organic synthesis. nih.govacs.org

Nucleophilic Ring-Opening Reactions of the Aziridine Ring

The most synthetically valuable transformations of aziridines, including Aziridine-1-carbothioamide, are nucleophilic ring-opening reactions. nih.govacs.orgwikipedia.org These reactions provide a direct pathway to a variety of β-functionalized amines, which are important structural motifs in biologically active compounds. nih.govmdpi.comscilit.com The course of these reactions is influenced by several factors, including the nature of the nucleophile, the catalyst employed, and the substitution pattern on the aziridine ring itself. mdpi.comacs.org

While Aziridine-1-carbothioamide is an activated aziridine, understanding the pathways for non-activated aziridines provides a baseline for their reactivity. Non-activated aziridines are generally unreactive towards nucleophiles unless an acid catalyst is employed. acs.org The acid protonates the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion. This intermediate is then susceptible to attack by a nucleophile.

Brønsted acids have been shown to effectively catalyze the regioselective ring-opening of aziridines with nucleophiles like phenols and thiophenols at room temperature. rsc.org Similarly, Lewis acids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the ring-opening of non-activated aziridines with amine nucleophiles. Mechanistic studies suggest that the catalysis may proceed through an in-situ formed Brønsted acid, which activates the aziridine ring for nucleophilic attack. acs.orgresearchgate.net The reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of trans-substituted products. acs.org

Transition metal catalysis has emerged as a powerful tool for the functionalization of aziridines, offering high levels of control over regioselectivity and stereoselectivity. mdpi.comscilit.comsioc-journal.cn Palladium and nickel complexes are particularly effective in catalyzing cross-coupling reactions involving the ring-opening of aziridines.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the regioselective and stereoinvertive cross-coupling of aziridines with various partners. nih.gov The catalytic cycle often begins with the oxidative addition of the Pd(0) complex into a C-N bond of the aziridine, forming an azametallacyclobutane intermediate. acs.orgrsc.org This step is typically the regioselectivity- and stereospecificity-determining step. acs.org Subsequent steps like transmetalation and reductive elimination yield the final cross-coupled product. acs.orgrsc.org This methodology has been successfully applied to the coupling of aziridines with organoboron reagents to form new C-C, C-B, and C-Si bonds. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides a complementary and often more cost-effective approach for aziridine ring-opening cross-couplings. mdpi.comsioc-journal.cn Ni(0) complexes can also engage in oxidative addition with the aziridine ring, typically at the less sterically hindered C-N bond, to form azametallacyclobutane intermediates. mdpi.com Nickel-catalyzed methods have been developed for various transformations, including:

Negishi Cross-Coupling: Coupling of N-sulfonyl aziridines with organozinc reagents. organic-chemistry.org

Reductive Cross-Coupling: Reactions of aziridines with electrophiles like allylic chlorides or aldehydes in the presence of a reducing agent. mdpi.comorganic-chemistry.org

Carboxylation: Reductive carboxylation of aziridines to produce valuable β-amino acids. mdpi.com

Cross-Electrophile Coupling: Reactions of sulfonyl-protected aziridines with trifluoromethyl-substituted alkenes. mdpi.comnih.gov

These transition metal-catalyzed reactions significantly broaden the scope of nucleophiles that can be used and provide access to complex molecular architectures under mild conditions. sioc-journal.cnorganic-chemistry.orgorganic-chemistry.org

The control of regioselectivity (which carbon of the ring is attacked) and stereoselectivity (the spatial arrangement of the resulting product) is paramount in the synthetic application of aziridines.

Regioselectivity: The outcome of the nucleophilic attack is highly dependent on the reaction conditions and the substitution pattern of the aziridine. clockss.orgnih.govmdpi.com

In Acid-Catalyzed Reactions: For non-activated aziridines, the nucleophile generally attacks the less substituted carbon atom, following a classic Sₙ2 pathway.

In Transition Metal-Catalyzed Reactions: The regioselectivity is often governed by the oxidative addition step. For 2-substituted aziridines, the metal catalyst typically inserts into the less sterically hindered C-N bond (at the unsubstituted carbon). acs.orgmdpi.com This leads to nucleophilic attack at the more substituted carbon, a result that can be complementary to traditional acid-catalyzed methods. Computational studies have shown that interactions between the catalyst and the aziridine substrate are crucial in determining the regioselectivity. acs.orgnih.gov

Substituent Effects: For aziridine-2-carboxylates, the presence of the electron-withdrawing carboxylate group can direct the nucleophile to attack the C2 carbon, as this position can better stabilize the developing negative charge in the transition state. nih.gov

Stereoselectivity: Most nucleophilic ring-opening reactions of aziridines proceed with an inversion of stereochemistry at the center of attack, which is characteristic of an Sₙ2-type mechanism. acs.orgrsc.org This stereospecificity is highly valuable as it allows the chirality of the starting aziridine to be predictably transferred to the product. Palladium-catalyzed cross-coupling reactions, for instance, are known to be stereoinvertive. nih.govrsc.org

Aziridine-1-carbothioamide and related activated aziridines readily react with a wide range of heteroatomic nucleophiles. acs.orgnih.govwikipedia.org These reactions are fundamental for installing key functional groups.

Nitrogen Nucleophiles: Amines can open the aziridine ring to produce 1,2-diamines. acs.org These reactions can be catalyzed by Lewis or Brønsted acids. acs.orgrsc.org

Oxygen Nucleophiles: Alcohols and phenols serve as effective nucleophiles for ring-opening, yielding β-amino ethers. acs.orgrsc.org Water can also act as a nucleophile to produce β-amino alcohols, a common transformation. nih.gov Ring-opening with acid anhydrides, catalyzed by an organobase like TBD, provides selectively protected β-amino esters. nih.gov

Sulfur Nucleophiles: Thiols, such as thiophenol, are potent nucleophiles that readily open the aziridine ring to afford β-amino sulfides. acs.orgmdpi.comnih.gov This reaction is often highly regioselective, with the attack occurring at the less substituted carbon. mdpi.com

The table below summarizes representative ring-opening reactions of activated aziridines with heteroatomic nucleophiles.

| Aziridine Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Tosyl Aziridine | Phenols/Thiophenols | Brønsted Acid | β-Amino Ethers/Sulfides | rsc.org |

| N-Benzyl Aziridine | N-Benzylamine | B(C₆F₅)₃ | 1,2-Diamine | acs.org |

| N-Tosyl Aziridine | Acetic Anhydride | TBD (organocatalyst) | β-Amino Ester | nih.gov |

| Chiral Aziridine | Thiophenol | CH₂Cl₂ | β-Amino Sulfide | mdpi.com |

The formation of new carbon-carbon bonds via aziridine ring-opening is a powerful strategy for building complex molecular skeletons. wikipedia.orgrsc.orgresearchgate.netsioc-journal.cn Aziridine-1-carbothioamide can react with a variety of carbon nucleophiles, often facilitated by transition metal catalysts.

Organometallic Reagents: Reagents such as organocuprates, organolithium compounds, and Grignard reagents are effective for opening the aziridine ring. wikipedia.orgnih.gov Nickel-catalyzed cross-coupling reactions with organozinc reagents (Negishi coupling) have proven to be particularly tolerant of various functional groups. organic-chemistry.org

Electron-Rich Arenes: Friedel-Crafts-type alkylations of electron-rich aromatic and heteroaromatic compounds can be achieved through the Sₙ2-type ring-opening of activated aziridines, often initiated by a catalytic aminium radical-cation salt. acs.org

Other Carbon Nucleophiles: Other carbon-based nucleophiles that have been successfully employed in aziridine ring-opening reactions include terminal alkynes, dithianes, and malonates. researchgate.netsioc-journal.cnnih.gov

The table below provides examples of ring-opening reactions with carbon nucleophiles.

| Aziridine Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Sulfonyl Aziridine | Organozinc Reagents | NiCl₂·glyme / Dimethyl fumarate | β-Substituted Amine | organic-chemistry.org |

| N-Tosyl Aziridine | Aryl Iodides | Ni-catalyzed, reductive | β-Aryl Amine | mdpi.com |

| 2-Arylaziridine | Bis(pinacolato)diboron | Pd-catalyzed | β-Amino-β-arylethylboronate | rsc.org |

Reactivity of the Carbothioamide Functional Group (e.g., Nucleophilic Substitution, Addition)

Key reactions involving the carbothioamide group include:

S-Alkylation: The sulfur atom can act as a soft nucleophile, readily reacting with soft electrophiles like alkyl halides to form isothiourea derivatives.

Nucleophilic Addition: The thiocarbonyl carbon is electrophilic and can be attacked by strong nucleophiles.

Desulfurization: The C=S bond can be converted to a C=O or C=N bond through various desulfurization methods, offering a pathway to urea or guanidine (B92328) derivatives.

Influence on Aziridine Ring Opening: While the carbothioamide group can react directly, its primary role is often to activate the attached aziridine ring. The electron-withdrawing nature of the group enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions by external nucleophiles. bioorg.orgwikipedia.org

Research on related N-nitroso-1-aziridinecarbothioamide has highlighted that the carbothioamide group, in conjunction with the aziridine ring, participates in various chemical reactions, including nucleophilic substitution and addition. ontosight.ai Studies involving the synthesis of aziridine-thiourea derivatives show that non-protected aziridines react readily with electrophiles like isothiocyanates to form the aziridine-1-carbothioamide structure in high yields. nih.govresearchgate.net

Table 1: Summary of Potential Reactions at the Carbothioamide Moiety

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (R'-X) | Isothiourea derivative |

| Desulfurization/Oxidation | Oxidizing Agent (e.g., m-CPBA) | Urea derivative |

| Nucleophilic Addition | Organometallic Reagent (e.g., R'Li) | Thioaminal derivative |

| Reaction with Isocyanate | R'-N=C=O | N-acylthiourea derivative |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the reactive aziridine ring and the versatile carbothioamide group within the same molecule allows for a variety of intramolecular cyclization and rearrangement reactions. These pathways are powerful tools for constructing more complex heterocyclic systems.

Intramolecular Cyclization: Studies have shown that aziridines can react with internal π-nucleophiles in cyclization reactions to generate various nitrogen-containing core structures. researchgate.net For aziridine-1-carbothioamide derivatives containing a suitable tethered nucleophile (e.g., an alkene or arene on the second nitrogen of the thiourea), an intramolecular ring-opening of the aziridine can lead to the formation of bicyclic or polycyclic systems. The success and regioselectivity of such cyclizations are highly dependent on the nature of the N-substituent on the aziridine and the length of the tether connecting the reacting moieties. researchgate.net

Rearrangement and Ring Expansion: A significant rearrangement pathway for aziridines involves the formation of an intermediate aziridinium ylide, which can undergo subsequent transformations. One such transformation is a ring expansion. For instance, the reaction of bicyclic aziridines with vinyl diazoester carbene precursors generates an aziridinium ylide intermediate. springernature.com This intermediate, driven by ring strain and the positive charge on the nitrogen, can undergo a pseudo- ontosight.ainih.gov-sigmatropic rearrangement to expand the three-membered aziridine into a six-membered dehydropiperidine scaffold. springernature.com This strategy highlights how the inherent strain of the aziridine ring can be harnessed for skeletal reorganization. springernature.comnih.gov

Table 2: Overview of Intramolecular Transformation Pathways

| Pathway | Intermediate | Resulting Structure | Driving Force |

|---|---|---|---|

| Intramolecular SN2 Cyclization | N/A | Fused/Bridged Heterocycles | Ring Strain Release |

| [3+3] Ring Expansion | Aziridinium Ylide | Dehydropiperidines | Ring Strain, Ylide Stability |

| [3+1] Ring Expansion | Aziridinium Ylide | Azetidines | Ring Strain, Ylide Stability |

Formation of Azomethine Ylides and [3+2]-Dipolar Cycloadditions

One of the most synthetically valuable reactions of aziridines is their ability to serve as precursors for azomethine ylides. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in cycloaddition reactions for building five-membered nitrogen heterocycles like pyrrolidines. wikipedia.org

The process begins with the ring-opening of the aziridine. This can be achieved either thermally or photochemically. According to the Woodward-Hoffmann rules, the thermal ring-opening is a conrotatory process, while the photochemical route is disrotatory, which allows for stereochemical control. wikipedia.org Recent advancements have utilized visible-light photocatalysis to convert aziridines into azomethine ylides through a sequence of single-electron transfer (SET) events. torvergata.itnih.gov The proposed mechanism involves the initial formation of an aziridine radical cation, which undergoes rapid ring-opening to a more stable radical cation intermediate, followed by another electron transfer to generate the azomethine ylide. torvergata.itnih.gov

Once formed, the azomethine ylide derived from aziridine-1-carbothioamide can be trapped in a [3+2]-dipolar cycloaddition reaction with a suitable dipolarophile. A wide array of dipolarophiles, including electron-deficient alkenes and alkynes, can participate in this reaction, leading to a diverse range of highly substituted pyrrolidine (B122466) and dihydropyrrole derivatives. torvergata.itnih.gov These reactions are often highly regio- and diastereoselective and proceed with excellent atom economy, making them a powerful tool in synthetic chemistry. torvergata.itnih.govmdpi.com

Table 3: Examples of Dipolarophiles for [3+2] Cycloaddition with Aziridine-Derived Azomethine Ylides

| Dipolarophile Class | Specific Example | Resulting Heterocycle | Reference |

|---|---|---|---|

| Alkenes (Olefins) | N-Phenylmaleimide | Pyrrolidine derivative | torvergata.it |

| Dimethyl fumarate | Pyrrolidine derivative | nih.gov | |

| Cyclic Enol Ethers | Pyrrolidine derivative | researchgate.net | |

| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dihydropyrrole derivative | torvergata.it |

| Carbonyls | Benzaldehyde | Oxazolidine derivative | nih.govmdpi.com |

General Mechanistic Insights into Interaction with Biological Macromolecules

The biological activity of many aziridine-containing compounds is rooted in their ability to act as powerful alkylating agents. nih.gov The high reactivity of the strained three-membered ring makes it susceptible to attack by endogenous nucleophiles present in biological macromolecules like DNA and proteins, leading to the formation of covalent adducts and subsequent disruption of cellular function. wikipedia.org

Interaction with DNA: The primary mechanism of interaction with DNA involves the alkylation of nucleophilic sites on the DNA bases. The physiological effect of related natural products like mitomycin C and azinomycin B relies on the opening of the aziridine ring and covalent bonding to DNA. nih.govnih.gov The guanine (B1146940) nucleobase is a particularly common target for such alkylation. nih.govnih.gov Nucleophilic attack from the N7 atom of guanine onto one of the aziridine ring carbons leads to ring-opening and the formation of a stable covalent DNA adduct. This event can inhibit DNA replication and transcription, ultimately leading to cell death. nih.gov The potential for aziridine compounds to form DNA adducts underlies their mutagenic and, in some cases, carcinogenic properties. wikipedia.orgontosight.ai

Interaction with Proteins: Proteins are also key targets for aziridine-1-carbothioamide. The nucleophilic side chains of certain amino acids can react with the aziridine ring. A well-documented mechanism for related aziridine compounds, such as Imexon, involves interaction with cellular thiols. nih.gov The sulfur atom of cysteine residues in proteins like glutathione (B108866) can attack the aziridine, leading to covalent modification. This process can have significant downstream effects:

Depletion of Cellular Thiols: Covalent binding to glutathione and cysteine reduces the cellular pool of these critical antioxidants. nih.gov

Increased Oxidative Stress: The reduction in glutathione levels elevates the concentration of reactive oxygen species (ROS). nih.gov

Induction of Apoptosis: The resulting oxidative stress can damage mitochondria, leading to the release of cytochrome c, activation of caspases, and initiation of the apoptotic cell death pathway. nih.gov

This reactivity profile underscores that the mechanism of action of aziridine-1-carbothioamide in a biological context is likely a multi-pronged assault on cellular integrity, driven by the electrophilic nature of its strained ring.

Table 4: Mechanistic Interactions with Biological Macromolecules

| Macromolecule | Target Site | Mechanism | Consequence | Reference |

|---|---|---|---|---|

| DNA | Guanine (N7 atom) | Nucleophilic Ring-Opening (Alkylation) | Formation of DNA adducts, inhibition of replication, mutagenesis | nih.govnih.gov |

| Proteins (e.g., Glutathione) | Cysteine (Thiol group) | Nucleophilic Ring-Opening (Alkylation) | Depletion of cellular thiols, increased ROS, apoptosis | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Aziridine 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for elucidating the molecular structure of Aziridine-1-carbothioamide by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the aziridine (B145994) ring, the four methylene (B1212753) protons (CH₂) are chemically equivalent but magnetically non-equivalent, expected to produce a complex signal pattern. These protons typically appear in the upfield region of the spectrum due to the ring's strained nature. The protons of the amino (NH₂) group on the carbothioamide moiety are expected to show a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The two carbon atoms of the aziridine ring are equivalent and are expected to resonate at a relatively high field. A key feature in the spectrum is the signal for the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a much lower field compared to a typical carbonyl (C=O) carbon, often in the range of 180-210 ppm. cdnsciencepub.comcdnsciencepub.comstackexchange.com This substantial downfield shift is a characteristic diagnostic tool for the thiocarbonyl group. cdnsciencepub.comcdnsciencepub.comstackexchange.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Aziridine-1-carbothioamide

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Aziridine CH₂ | ¹H | ~2.0 - 2.5 | Complex multiplet |

| Thioamide NH₂ | ¹H | ~7.5 - 8.5 | Broad singlet |

| Aziridine CH₂ | ¹³C | ~25 - 35 | - |

| Thiocarbonyl C=S | ¹³C | ~185 - 195 | - |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental formula of Aziridine-1-carbothioamide. This technique provides an exact mass measurement, allowing for unambiguous formula confirmation. The calculated exact mass of the protonated molecule [M+H]⁺ is a key value for its identification.

The fragmentation pattern observed in the mass spectrum offers structural insights. libretexts.orgchemguide.co.ukwikipedia.org Common fragmentation pathways for N-substituted aziridines may involve the cleavage of the aziridine ring or the loss of the substituent. uni-muenchen.de For Aziridine-1-carbothioamide, characteristic fragments could arise from the loss of the thioamide group or cleavage across the C-N bond of the ring. researchgate.net The thiourea (B124793) moiety itself can produce specific fragment ions, which aids in structural confirmation. nih.gov

Interactive Data Table: HR-MS Data for Aziridine-1-carbothioamide (C₃H₆N₂S)

| Ion Formula | Ion Type | Calculated Exact Mass |

| [C₃H₇N₂S]⁺ | [M+H]⁺ | 103.0324 |

| [C₃H₆N₂NaS]⁺ | [M+Na]⁺ | 125.0144 |

| [C₃H₅N₂S]⁻ | [M-H]⁻ | 101.0180 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. youtube.comyoutube.com These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and conformation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Key features would include:

N-H stretching: Two bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the primary amine (NH₂).

C-H stretching: Bands for the aziridine ring protons, typically found just below 3000 cm⁻¹.

C=S stretching: The thiocarbonyl stretch, which is a strong band typically observed in the 1200-1050 cm⁻¹ region.

Ring vibrations: Characteristic modes for the aziridine ring, including ring breathing and deformation, which appear in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=S bond, due to its polarizability, should give a strong Raman signal. The symmetric vibrations of the aziridine ring are also often more prominent in the Raman spectrum.

Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different possible conformers. nih.govresearcher.life The orientation of the carbothioamide group relative to the aziridine ring can influence the positions of the N-H and C-N stretching bands.

Interactive Data Table: Characteristic Vibrational Frequencies for Aziridine-1-carbothioamide

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3200 - 3400 |

| C-H Stretch | Aziridine CH₂ | 2950 - 3050 |

| N-H Bending (Scissoring) | -NH₂ | 1590 - 1650 |

| C=S Stretch | Thiocarbonyl | 1050 - 1200 |

| C-N Stretch | Aziridine-N and N-C=S | 1250 - 1350 |

| Aziridine Ring Deformation | C₂N Ring | 800 - 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com For Aziridine-1-carbothioamide, this technique would confirm the geometry of the strained three-membered ring.

Key structural features expected from an X-ray analysis include:

Aziridine Ring Geometry: The internal bond angles of the aziridine ring are expected to be close to 60°, indicative of significant ring strain. nih.govwikipedia.org The C-C bond length would be shorter than a typical single bond, while the C-N bonds would also reflect the strained environment. uni-muenchen.de

Nitrogen Atom Geometry: The nitrogen atom of the aziridine ring is typically pyramidal, and the degree of pyramidalization can be quantified.

Thiocarbamoyl Group: The C-N bond connecting the aziridine ring to the thiocarbonyl carbon is expected to have some double-bond character, leading to a shorter bond length and a relatively planar arrangement of the N-C=S moiety.

Intermolecular Interactions: In the crystal lattice, hydrogen bonding involving the NH₂ protons and the sulfur or nitrogen atoms would likely be a dominant intermolecular force, influencing the crystal packing.

Interactive Data Table: Typical Structural Parameters for N-Acyl/Thioacyl Aziridines

| Parameter | Atoms | Typical Value |

| Bond Length | C-C (in ring) | ~1.47 - 1.49 Å |

| Bond Length | C-N (in ring) | ~1.46 - 1.48 Å |

| Bond Length | N-C (exocyclic) | ~1.35 - 1.40 Å |

| Bond Length | C=S | ~1.65 - 1.71 Å |

| Bond Angle | C-N-C (in ring) | ~59 - 61° |

| Bond Angle | C-C-N (in ring) | ~59 - 61° |

Computational and Theoretical Studies on Aziridine 1 Carbothioamide

Quantum Mechanical (QM) Calculations (Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Aziridine-1-carbothioamide. Methods like Density Functional Theory (DFT) are frequently employed to model electronic structure and predict various molecular properties. nih.gov DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as the distribution of electron density. dntb.gov.uanih.gov

A key aspect of QM calculations is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. pku.edu.cn The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com For Aziridine-1-carbothioamide and its derivatives, FMO analysis can identify the most probable sites for nucleophilic or electrophilic attack, guiding the synthesis of new compounds. mdpi.com

For instance, in related heterocyclic systems, DFT calculations have been used to determine the influence of different functional groups on the HOMO-LUMO energy gap, which in turn affects the molecule's electronic absorption properties and reactivity. nih.govfau.de Calculations on similar structures have shown that the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over electron-deficient areas. mdpi.com This information is vital for understanding charge transfer within the molecule and its interactions with other species. rsc.org

Table 1: Representative Data from QM Calculations on Related Heterocyclic Systems

| Compound Class | Calculation Method | Key Findings |

|---|---|---|

| Isoindigo-aziridine derivatives | DFT/TD-DFT | Aziridine (B145994) substitution resulted in a red shift and increased oscillator strength of the first vertical excitation, indicating influence on electronic properties. nih.govfau.de |

| Carbothioamide ligands | DFT | Provided insights into electronic properties and optimized molecular geometries. dntb.gov.ua |

| Quinoline-carbothioamide derivatives | DFT (M06-2X, B3LYP) | Investigated tautomerization mechanisms and estimated thermo-kinetic features. nih.gov |

Mechanistic Studies of Reaction Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving aziridines. The high ring strain of the aziridine moiety makes it a versatile synthetic intermediate for a variety of ring-opening reactions. nih.govmdpi.com Theoretical studies can map out the potential energy surfaces of these reactions, providing a detailed picture of the transformation from reactants to products.

A critical component of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. By calculating the structure and energy of the TS, chemists can determine the activation energy barrier for a reaction, which is a key factor in determining its rate.

For reactions involving aziridines, such as nucleophilic ring-opening, computational studies have been used to model the transition states. frontiersin.orgresearchgate.net For example, in the acid-catalyzed ring-opening of aziridines, a plausible mechanism involves the protonation of the aziridine nitrogen to form an aziridinium (B1262131) ion, which then proceeds through a transition state to the final product. frontiersin.org DFT calculations can be employed to model the energy profile of such a reaction, including the energies of reactants, intermediates, transition states, and products. mdpi.com These calculations can also help to understand the influence of catalysts, such as transition metals, on the reaction mechanism by modeling the coordination of the catalyst to the aziridine and its role in lowering the activation energy. mdpi.comfrontiersin.org Free energy profiles for aziridine formation and opening have been computationally generated to understand the thermodynamics and kinetics of these processes. researchgate.net

A significant advantage of computational mechanistic studies is their ability to predict the reactivity and selectivity (chemo-, regio-, and stereo-) of a reaction. For aziridines with different substituents, the ring-opening reaction can occur at different positions, leading to different products. Quantum mechanical calculations can predict which pathway is more favorable by comparing the activation energies of the competing transition states. rsc.org

For example, DFT calculations have been used to explain the regioselectivity observed in the palladium-catalyzed ring-opening cross-coupling of aziridines. mdpi.com By analyzing the key transition states, researchers can determine that factors like steric hindrance and electronic effects govern the preferential site of nucleophilic attack. nih.gov This predictive power is crucial for designing reactions that yield a desired product with high selectivity, avoiding the formation of unwanted side products. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of Aziridine-1-carbothioamide and its derivatives, MD simulations are particularly useful for investigating their interactions with biological targets, such as proteins or enzymes. dntb.gov.uaresearchgate.net

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements. By running the simulation for a sufficient length of time (typically nanoseconds), it is possible to observe the dynamic behavior of the ligand within the binding site of the target. nih.govnih.gov

Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate the stability of the binding pose. A stable complex will generally show small fluctuations in RMSD. nih.govnih.gov

Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, including changes in their conformations.

Interaction Fingerprints: The simulations can identify key amino acid residues that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, highlighting the most important contributors to binding affinity. dntb.gov.ua

For carbothioamide analogs, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the intermolecular interactions that maintain the binding. dntb.gov.uaresearchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov

SAR is a qualitative approach that involves systematically modifying the structure of a molecule and observing the effect on its activity. This helps to identify key functional groups or structural features (pharmacophores) that are important for biological effect.

QSAR takes this a step further by developing mathematical models that quantitatively correlate the chemical structure with activity. nih.gov In a QSAR study, a set of molecules with known activities is used. For each molecule, a series of numerical descriptors are calculated that represent its physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape). Statistical methods are then used to build an equation that relates these descriptors to the biological activity. nih.govnih.gov

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Guide the design of more potent derivatives by identifying which properties need to be optimized.

Provide insights into the mechanism of action by revealing which molecular properties are most important for activity.

Although specific QSAR models for Aziridine-1-carbothioamide are not detailed in the provided search results, the methodology is widely applicable to its derivatives to guide the optimization of their potential biological activities. nih.gov

Enzyme-Ligand Interaction Modeling and Free-Energy Perturbation (FEP) Calculations

Understanding the thermodynamics of ligand binding to a biological target is crucial for drug design. While molecular docking can predict the binding pose of a ligand, it is less accurate at predicting the binding affinity (i.e., how tightly the ligand binds). bohrium.com

Enzyme-Ligand Interaction Modeling involves a suite of computational techniques to visualize and analyze the interactions between a ligand and the active site of an enzyme. This includes identifying hydrogen bonds, hydrophobic interactions, and other forces that contribute to the stability of the complex. researchgate.net

Free-Energy Perturbation (FEP) is a more rigorous computational method for calculating the relative binding free energies of two similar ligands. vu.nl FEP simulations are based on a thermodynamic cycle that relates the relative binding free energy to the free energy changes of "alchemically" transforming one ligand into another, both in solution and when bound to the protein. nih.govdrugdesigndata.org

The FEP calculation involves running a series of MD simulations where the force field parameters of one ligand are gradually changed to those of the second ligand. By calculating the free energy change for this non-physical transformation in both the bound and unbound states, the difference in binding free energy between the two ligands can be determined with high accuracy (often within 1 kcal/mol of experimental values). vu.nlnih.gov

FEP calculations can be computationally expensive but provide valuable guidance for lead optimization by accurately predicting how small chemical modifications to a ligand will affect its binding affinity. nih.gov

Applications of Aziridine 1 Carbothioamide in Advanced Organic Synthesis

Versatility as a Synthetic Intermediate for Complex Molecular Architectures

The high degree of ring strain in aziridines makes them valuable synthetic intermediates for creating a wide array of organic compounds. researchgate.net The carbothioamide group attached to the nitrogen atom modifies the reactivity of the aziridine (B145994) ring, influencing the regioselectivity of ring-opening reactions and enabling unique transformations. This dual functionality allows Aziridine-1-carbothioamide to serve as a linchpin in diversity-oriented synthesis strategies, where complex and structurally diverse molecules are generated from a common starting material. nih.gov

The reactivity of the aziridine ring allows for facile ring-opening by various nucleophiles, providing access to linear amine derivatives that can be further elaborated. nih.govwikipedia.org This strategy is fundamental to the build/couple/pair approach in diversity-oriented synthesis, where the aziridine acts as a foundational "build" block. Subsequent "couple" and "pair" steps, involving intramolecular cyclizations and other transformations, can lead to the formation of intricate polycyclic and heterocyclic systems. nih.gov

Building Blocks for Diverse Nitrogen-Containing Heterocycles

A primary application of aziridines in organic synthesis is their conversion into β-functionalized amines through nucleophilic ring-opening reactions. mdpi.com This process is driven by the release of the inherent strain energy within the three-membered ring. researchgate.net The reaction of Aziridine-1-carbothioamide with a range of nucleophiles can yield β-amino thiocarbamates and related structures, which are precursors to valuable β-amino acids and their analogues. While the literature extensively covers the synthesis of β-functionalized amines from various activated aziridines, specific studies detailing this transformation for Aziridine-1-carbothioamide are part of this broader research area. mdpi.combeilstein-journals.org

A general representation of this process involves the attack of a nucleophile at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear product. The regioselectivity of this attack is a critical aspect, often controlled by the substituents on the aziridine ring and the reaction conditions. mdpi.com

Table 1: Representative Nucleophilic Ring-Opening Reactions of Aziridines

| Aziridine Type | Nucleophile | Product Type | Potential Application |

|---|---|---|---|

| N-Activated | Alcohols, Amines | β-Alkoxy/Amino Amines | Pharmaceutical Scaffolds |

| N-Activated | Organocuprates | Substituted Amines | Complex Molecule Synthesis |

This table illustrates general reactivity patterns for the aziridine class of compounds.

Aziridines are pivotal precursors for synthesizing more complex nitrogen-containing heterocycles, including fused and bridged systems. researchgate.net For instance, synthetic strategies have been developed to convert aziridines into piperazine (B1678402) precursors. metu.edu.tr This often involves an initial ring-opening followed by an intramolecular cyclization to form the six-membered piperazine ring. One documented approach involves obtaining chiral aziridines, modifying a side chain to introduce an amino group, and then inducing an intramolecular cyclization to yield novel aziridine-fused piperazine imines. metu.edu.tr These strained bicyclic intermediates can then be readily converted to highly functionalized piperazine derivatives. metu.edu.tr

While the general utility of aziridines for constructing heterocycles like piperazines, benzothiazines, and benzodiazepines is well-established, specific protocols starting from Aziridine-1-carbothioamide would follow similar principles of ring-opening and subsequent cyclization. researchgate.net The carbothioamide moiety could potentially participate in these cyclization steps, leading to novel heterocyclic scaffolds.

Role in the Development of New Synthetic Methodologies (e.g., Cross-Coupling, Carboxylation)

The unique reactivity of aziridines has positioned them as key substrates in the development of novel synthetic methods. Transition metal-catalyzed cross-coupling reactions, for example, have been employed for the ring-opening of aziridines to form new carbon-carbon bonds. mdpi.com Methodologies such as Ni/photoredox cross-electrophile coupling have been successfully applied to aliphatic aziridines to produce medicinally valuable β-phenethylamine derivatives. ucla.edu Mechanistic studies suggest that these reactions can proceed through the in situ formation of a β-iodoamine intermediate via nucleophilic ring-opening by an iodide, which then participates in the catalytic cycle. ucla.edu

Furthermore, palladium-catalyzed carboxylation reactions have been developed to incorporate CO2 into aziridine rings, yielding important heterocyclic structures like oxazolidinones. mdpi.com While these advanced methodologies have been demonstrated for various N-substituted aziridines (e.g., N-tosyl, N-Boc), their direct application to Aziridine-1-carbothioamide remains a specific area for further investigation. The principles of these reactions, however, provide a framework for how Aziridine-1-carbothioamide could be utilized in developing new catalytic transformations. mdpi.commdpi.com

Chemical Probe Development and Enzyme Inhibition Studies

The carbothioamide functional group is a known pharmacophore that can participate in interactions with biological targets, notably as an inhibitor of enzymes like tyrosinase. nih.gov Molecules containing a hydrazine-1-carbothioamide moiety have demonstrated potent inhibitory activity. nih.gov Given that the strained aziridine ring can act as a covalent modifier, Aziridine-1-carbothioamide and its derivatives represent a class of compounds with potential for development as chemical probes and enzyme inhibitors.

The development of selective chemical probes is crucial for interrogating the function of enzyme families such as deubiquitinating enzymes (DUBs). researchgate.net Covalent libraries targeting these enzymes often employ electrophilic "warheads" that react with catalytic cysteine residues. The strained aziridine ring is an electrophilic moiety that could serve this purpose. Although research has focused on other electrophiles, the potential for aziridine-containing compounds in this field is significant. Studies on related structures, such as benzylidenes linked to hydrazine-1-carbothioamide, have shown promise in enzyme inhibition, suggesting that the carbothioamide portion of Aziridine-1-carbothioamide could effectively target enzyme active sites. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Aziridine-1-carbothioamide |

| Piperazine |

| Tetrahydroquinoline |

| Benzoxazepine |

| β-phenethylamine |

| Oxazolidinone |

| Benzothiazine |

Q & A

Q. How can researchers validate the purity of Aziridine-1-carbothioamide batches for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.